Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions. One common method involves the reaction of 2-aminopyridine with 2-chlorobenzaldehyde in the presence of a base, such as potassium carbonate, to form the imidazo[1,2-A]pyridine core. This intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives
Scientific Research Applications
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate can be compared with other similar compounds, such as:
2-Phenylimidazo[1,2-A]pyridine: Lacks the 2-chlorophenyl group, resulting in different biological activities.
2-(2-Bromophenyl)imidazo[1,2-A]pyridine: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological properties.
2-(2-Methylphenyl)imidazo[1,2-A]pyridine: The presence of a methyl group instead of chlorine can lead to variations in its chemical and biological behavior
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H13ClN2O2 |
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Molecular Weight |
300.74 g/mol |
IUPAC Name |
ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H13ClN2O2/c1-2-21-16(20)15-14(11-7-3-4-8-12(11)17)18-13-9-5-6-10-19(13)15/h3-10H,2H2,1H3 |
InChI Key |
KTNCPIWNAZEQDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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